molecular formula C16H17N3O2 B2629699 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide CAS No. 896731-04-7

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B2629699
CAS No.: 896731-04-7
M. Wt: 283.331
InChI Key: BAFLYEAZPNXJML-GZTJUZNOSA-N
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Description

“N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide” is a chemical compound with the molecular formula C16H17N3O2 . It is a derivative of hydrazide and has potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a hydrazide group attached to a phenyl ring with a dimethylamino substituent . The exact 3D structure would require more specific data or computational chemistry methods to determine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Paraben Research and Environmental Implications

Parabens, including compounds with hydroxybenzoic acid esters, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties. Studies have explored the occurrence, fate, and behavior of parabens in aquatic environments, indicating that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Chlorinated by-products of parabens, formed through reactions with free chlorine, have been detected in various water sources, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Neuroimaging and Alzheimer's Disease

Research on Alzheimer's disease has leveraged compounds with dimethylamino functionalities for developing amyloid imaging ligands. These ligands, including radioligands like [18F]FDDNP and 11C-PIB, have shown promise in measuring amyloid in vivo in the brains of Alzheimer's patients. Such techniques are instrumental in early detection and the evaluation of new antiamyloid therapies, offering insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).

Analytical Chemistry and Drug Impurities

The analytical review of pharmaceutical impurities, specifically proton pump inhibitors like omeprazole, underscores the significance of identifying and understanding the properties of impurities in drug development and quality control. Novel synthesis methods for omeprazole and its impurities highlight the ongoing efforts to improve drug formulations and address potential health risks associated with impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant Activity and Health Implications

The evaluation of antioxidant activity through various analytical methods demonstrates the importance of antioxidants in mitigating oxidative stress and its implications in health, food engineering, and pharmacy. Techniques such as ORAC, HORAC, and DPPH assays provide valuable data on the antioxidant capacity of compounds, which is crucial for the development of antioxidant-rich foods and therapeutic agents (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. Its effects would depend on its specific applications, which could range from biological activity to material properties .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)13-9-7-12(8-10-13)11-17-18-16(21)14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLYEAZPNXJML-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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